molecular formula C20H25N5O3 B1193403 PDE9-IN-16

PDE9-IN-16

Katalognummer: B1193403
Molekulargewicht: 383.45
InChI-Schlüssel: DPPSRHLQBYNNJP-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PDE9-IN-16 is a selective PDE9 inhibitor with strong antioxidant activity which inhibits Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

PDE9-IN-16 has shown promise in the treatment of Alzheimer's disease (AD) through its ability to inhibit the aggregation of amyloid-beta peptides.

  • Mechanism of Action : this compound exhibits high selectivity for phosphodiesterase-9, with an IC50 value of approximately 34 nM. It effectively inhibits metal-induced aggregation of Aβ1-42 peptides and promotes disassembly of existing fibrils, thereby potentially mitigating neurotoxic effects associated with AD .
  • Research Findings : A study highlighted that this compound not only inhibits PDE9 but also possesses metal-chelating properties, which are beneficial in reducing oxidative stress linked to AD pathology. Its favorable blood-brain barrier permeability further enhances its therapeutic potential .

Cardiovascular Applications

In cardiovascular research, this compound has been evaluated for its effects on heart failure and cardiac function.

  • Effects on Heart Failure : Research indicates that inhibition of PDE9 can increase intracellular cGMP levels, leading to improved cardiac output and reduced left atrial pressure in murine models of heart failure. These findings suggest that PDE9 inhibitors like this compound may enhance cardiac function by modulating hemodynamic responses .
  • Clinical Implications : The compound has been associated with significant renal responses during heart failure models, indicating its potential role in managing renal function alongside cardiac health .

Metabolic Disorders

Recent studies have explored the application of this compound in addressing obesity and metabolic syndrome.

  • Impact on Obesity : In experimental models, PDE9 inhibition has been linked to reduced body fat and enhanced mitochondrial respiration. Specifically, it was found that this compound could stimulate lipolysis and improve metabolic profiles without affecting food intake .
  • Mechanistic Insights : The compound's ability to activate pathways associated with fat metabolism indicates its potential as a therapeutic agent for obesity-related conditions, particularly those linked to cardiometabolic syndrome .

Table 1: Summary of Key Findings Related to this compound

Study ReferenceApplication AreaKey FindingsIC50 Value (nM)
Alzheimer's DiseaseInhibits Aβ aggregation; promotes disassembly34
Heart FailureIncreases cGMP levels; improves cardiac outputN/A
Metabolic DisordersReduces body fat; stimulates lipolysisN/A
NeuroprotectionReduces neuronal damage in hippocampal slices5.35

Conclusion and Future Directions

The multifaceted applications of this compound highlight its potential as a therapeutic agent across various medical fields. Ongoing research is essential to further elucidate its mechanisms of action and optimize its efficacy for clinical use. Future studies should focus on long-term effects, safety profiles, and the exploration of combination therapies involving PDE9 inhibitors.

Eigenschaften

Molekularformel

C20H25N5O3

Molekulargewicht

383.45

IUPAC-Name

(R)-1-Cyclopentyl-6-(1-((2-hydroxy-4-methoxybenzyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H25N5O3/c1-12(21-10-13-7-8-15(28-2)9-17(13)26)18-23-19-16(20(27)24-18)11-22-25(19)14-5-3-4-6-14/h7-9,11-12,14,21,26H,3-6,10H2,1-2H3,(H,23,24,27)/t12-/m1/s1

InChI-Schlüssel

DPPSRHLQBYNNJP-GFCCVEGCSA-N

SMILES

O=C1C2=C(N(C3CCCC3)N=C2)N=C([C@H](NCC4=CC=C(OC)C=C4O)C)N1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PDE9 IN-16;  PDE9-IN16;  PDE9 IN 16;  PDE9-IN-16

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDE9-IN-16
Reactant of Route 2
PDE9-IN-16
Reactant of Route 3
PDE9-IN-16
Reactant of Route 4
PDE9-IN-16
Reactant of Route 5
Reactant of Route 5
PDE9-IN-16
Reactant of Route 6
Reactant of Route 6
PDE9-IN-16

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.